molecular formula C12H11NO3 B2787483 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 1017165-31-9

3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B2787483
CAS RN: 1017165-31-9
M. Wt: 217.224
InChI Key: CDAOOSNXQFJADJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid, also known as BMOC acid, is a white crystalline powder. It has a molecular formula of C12H11NO3 and an average mass of 217.221 Da .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . This process can be catalyzed by palladium and uses task-specific phosphine ligands . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the 3-position of the oxazole ring, a methyl group at the 5-position, and a carboxylic acid group at the 4-position .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation and alkenylation . The reaction conditions can be adjusted to favor arylation at either the C-5 or C-2 position .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a molecular formula of C12H11NO3 and an average mass of 217.221 Da .

Scientific Research Applications

Synthesis and Bioactivity

  • 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid and its derivatives have been synthesized for various applications. One study focused on the synthesis of methyl 5-substituted oxazole-4-carboxylates and their conversion to carboxylic acids and carboxamides. These compounds exhibited inhibitory activity on blood platelet aggregation, comparable to aspirin in some cases (Ozaki et al., 1983).

Chemical Transformations and Derivatives

  • Research has been conducted on the transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These transformations were utilized for introducing various residues into the oxazole structure, highlighting the compound's versatility in chemical synthesis (Prokopenko et al., 2010).

Potential in Drug Design

  • The compound has been explored in the design of new drugs. For instance, novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives were synthesized as PPAR alpha/gamma dual agonists, showing potential for treating diabetes and lipid disorders (Pingali et al., 2008).

Photoreactive Properties

  • The photoreactive properties of oxazole derivatives have been investigated, with studies on photoactivatable prodrugs of carboxylic acids based on new coumarin fused oxazole heterocycles. This research highlights the compound's utility in developing photosensitive drug delivery systems (Soares et al., 2017).

Catalytic Applications

  • The compound has been utilized in catalytic processes. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds demonstrated its role in overcoming challenges in chemical synthesis (Ferrini et al., 2015).

Future Directions

The future directions for research on 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid and similar compounds could involve further exploration of their biological activities. Given the wide range of activities exhibited by oxazole derivatives, there may be potential for the development of new therapeutic agents . Additionally, the development of more eco-friendly synthetic strategies could be a valuable area of research .

properties

IUPAC Name

3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAOOSNXQFJADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017165-31-9
Record name 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
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